molecular formula C7H4ClN3O2 B13134477 6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid

6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13134477
M. Wt: 197.58 g/mol
InChI Key: VKRLSRHCERQYCH-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method involves the use of organometallic intermediates such as zinc and magnesium. For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in tetrahydrofuran at -60°C leads to the formation of magnesium derivatives, which can then be quenched with various electrophiles to yield polyfunctionalized imidazopyrazine heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the use of scalable organometallic reactions and regioselective functionalization techniques suggests that similar methodologies could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    TMPMgCl·LiCl: Used for regioselective metalation.

    Palladium Catalysts: Employed in cross-coupling reactions.

Major Products:

    Polyfunctionalized Imidazopyrazine Heterocycles: Resulting from regioselective functionalization.

    6-Substituted Imidazo[1,2-a]pyrazines: Formed through cross-coupling reactions.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting therapeutic effects .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13)

InChI Key

VKRLSRHCERQYCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Cl)C(=O)O

Origin of Product

United States

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